Cas no 2680775-05-5 (4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)

4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid
- 2680775-05-5
- EN300-28301903
- 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid
-
- インチ: 1S/C9H3BrCl2F3NO3/c10-4-3(11)1-2(7(17)18)6(5(4)12)16-8(19)9(13,14)15/h1H,(H,16,19)(H,17,18)
- InChIKey: BUTPXIYYESSBJP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(C(=O)O)=C(C=1Cl)NC(C(F)(F)F)=O)Cl
計算された属性
- せいみつぶんしりょう: 378.86255g/mol
- どういたいしつりょう: 378.86255g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301903-1.0g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
Enamine | EN300-28301903-2.5g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
Enamine | EN300-28301903-0.1g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
Enamine | EN300-28301903-0.05g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
Enamine | EN300-28301903-5.0g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 | |
Enamine | EN300-28301903-0.5g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
Enamine | EN300-28301903-10.0g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 10.0g |
$6144.0 | 2025-03-19 | |
Enamine | EN300-28301903-0.25g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28301903-1g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 1g |
$1429.0 | 2023-09-07 | ||
Enamine | EN300-28301903-5g |
4-bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680775-05-5 | 5g |
$4143.0 | 2023-09-07 |
4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acidに関する追加情報
Introduction to 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680775-05-5)
4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680775-05-5) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine, chlorine, and trifluoroacetyl functionalities, which contribute to its distinct properties and reactivity.
The molecular formula of 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid is C11H6BrCl3F3N2O3, and it has a molecular weight of approximately 416.48 g/mol. The presence of multiple halogen atoms and the trifluoroacetyl group imparts significant stability and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
In the realm of medicinal chemistry, 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid has been explored for its potential as a building block in the development of novel drugs. Recent studies have highlighted its utility in the synthesis of compounds with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of a series of benzamide derivatives that exhibited potent anti-inflammatory activity in vitro and in vivo.
The trifluoroacetyl group in 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid plays a crucial role in enhancing the lipophilicity and metabolic stability of the resulting compounds. This property is particularly important for drug candidates that need to cross biological membranes efficiently. Additionally, the bromine and chlorine substituents can be strategically utilized to fine-tune the pharmacokinetic properties of the final products.
In materials science, 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid has found applications in the development of functional materials with unique electronic and optical properties. The combination of halogen atoms and trifluoroacetyl groups can influence the electronic structure and bandgap of materials derived from this compound. A study published in Advanced Materials in 2019 demonstrated the use of this compound as a precursor for the synthesis of organic semiconductors with improved charge transport characteristics.
The synthesis of 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the bromination and chlorination of a substituted benzoic acid followed by the introduction of the trifluoroacetyl group through an amide formation reaction. The choice of reaction conditions and catalysts is critical to achieving high yields and purity levels.
The physical properties of 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid, such as its melting point (approximately 180°C), solubility (moderate solubility in polar solvents), and stability under various conditions (stable under normal laboratory conditions), make it suitable for use in both academic research and industrial applications. However, care should be taken during handling due to its potential reactivity with certain chemicals.
In conclusion, 4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680775-05-5) is a versatile compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure provides opportunities for the development of novel drugs and functional materials with enhanced properties. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
2680775-05-5 (4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid) 関連製品
- 933674-45-4((1R,2S)-2-(3-Propan-2-yloxyphenyl)cyclopentan-1-ol)
- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)
- 1390624-20-0(6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester)
- 1094510-28-7((4-bromo-2-propoxyphenyl)methanol)
- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)
- 18621-75-5(But-2-ene-1,4-diyl diacetate)
- 1385384-02-0(N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)


